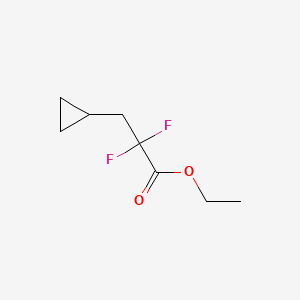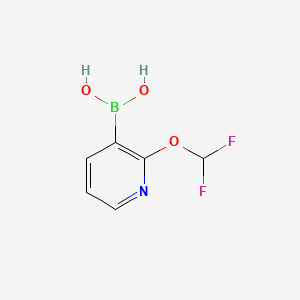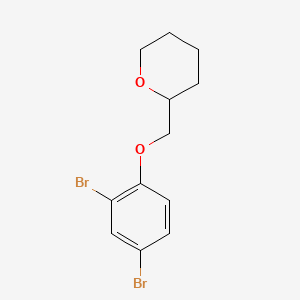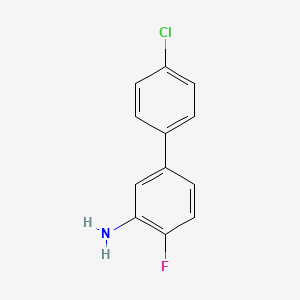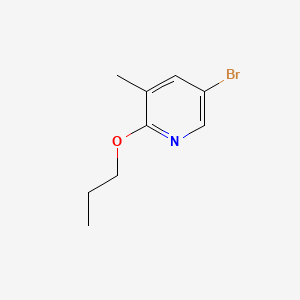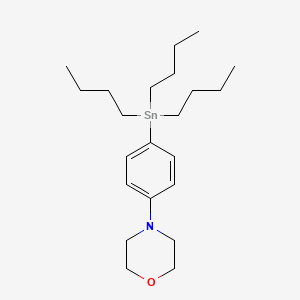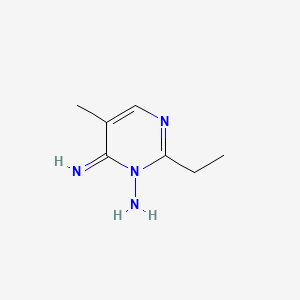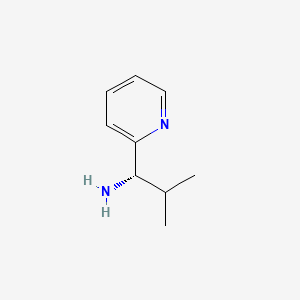
(S)-2-メチル-1-(ピリジン-2-イル)プロパン-1-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine is a chiral amine compound characterized by the presence of a pyridine ring attached to a propan-1-amine backbone The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the “S” (sinister) configuration in the Cahn-Ingold-Prelog priority rules
科学的研究の応用
(S)-2-methyl-1-(pyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including ligands for catalysis.
Biological Studies: It is employed in studies investigating the interaction of amine-containing compounds with biological receptors and enzymes.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and (S)-2-methylpropan-1-amine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the amine group of (S)-2-methylpropan-1-amine displaces the bromine atom in 2-bromopyridine. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic attack.
Reaction Conditions: The reaction is typically conducted in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine may involve:
Catalytic Hydrogenation: A catalytic hydrogenation step to reduce any intermediate compounds to the desired amine.
Chiral Resolution: The use of chiral resolution techniques to separate the (S)-enantiomer from the racemic mixture, ensuring high enantiomeric purity.
Purification: Advanced purification methods, such as recrystallization or chromatography, to obtain the final product with high purity.
化学反応の分析
Types of Reactions: (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amines.
Substitution: Introduction of nitro or halogen groups on the pyridine ring.
作用機序
The mechanism of action of (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
類似化合物との比較
®-2-methyl-1-(pyridin-2-yl)propan-1-amine: The enantiomer of the compound with the opposite ®-configuration.
2-methyl-1-(pyridin-2-yl)propan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
2-methyl-1-(pyridin-3-yl)propan-1-amine: A structural isomer with the pyridine ring attached at the 3-position.
Uniqueness: (S)-2-methyl-1-(pyridin-2-yl)propan-1-amine is unique due to its specific (S)-configuration, which can impart distinct biological activity and selectivity compared to its ®-enantiomer or racemic mixture. The position of the pyridine ring also influences its reactivity and interaction with molecular targets.
特性
IUPAC Name |
(1S)-2-methyl-1-pyridin-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKQDUXKROXADZ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
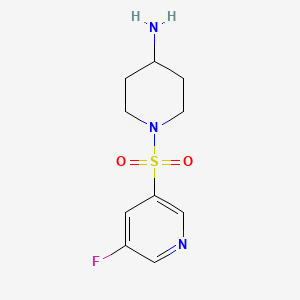
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)
![Pyrrolo[1,2-b]pyridazin-4-ylamine](/img/structure/B582593.png)

